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(1-22), human

Cat. No.: B10785988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic C-type

Natriuretic Peptide (CNP) (1-22) with its endogenous counterparts, Atrial Natriuretic Peptide

(ANP) and Brain Natriuretic Peptide (BNP). The information presented herein is supported by

experimental data to assist researchers in validating the potency and efficacy of synthetic CNP

(1-22) for therapeutic and research applications.

Comparative Biological Activity of Natriuretic
Peptides
The biological activity of natriuretic peptides is primarily mediated through their interaction with

specific receptors, leading to the activation of intracellular signaling pathways. The following

tables summarize the quantitative data comparing the performance of CNP (1-22) with ANP

and BNP in key biological assays.

Table 1: Receptor Binding Affinity
The binding affinity of natriuretic peptides to their receptors is a crucial determinant of their

biological potency. C-type natriuretic peptide predominantly binds to the Natriuretic Peptide

Receptor-B (NPR-B), while ANP and BNP have a higher affinity for Natriuretic Peptide

Receptor-A (NPR-A). All three peptides can bind to the clearance receptor, Natriuretic Peptide

Receptor-C (NPR-C).
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Peptide Receptor Subtype Cell Type/Tissue
Binding Affinity
(Kd/Ki)

CNP (1-22) NPR-B
Pig Ovarian

Granulosa Cells
1.41 ± 0.39 nM (Kd)

ANP (1-28) NPR-A / NPR-C
Pig Ovarian

Granulosa Cells

> 100 nM (Ki vs. 125I-

CNP)

BNP (1-26) NPR-A / NPR-C
Pig Ovarian

Granulosa Cells

> 100 nM (Ki vs. 125I-

CNP)

CNP (1-22) NPR-B / NPR-C Rat Glomeruli
~10-9 M (Kd, high

affinity)

ANP NPR-A / NPR-C Rat Glomeruli -

Table 2: cGMP Stimulation
The activation of NPR-A and NPR-B by their respective ligands stimulates intracellular

guanylate cyclase activity, leading to the production of the second messenger cyclic guanosine

monophosphate (cGMP). The potency of each peptide in stimulating cGMP production is a

direct measure of its biological activity.
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Peptide Cell Type
EC50 for cGMP
stimulation

Fold Increase in
cGMP

CNP (1-22)
Pig Ovarian

Granulosa Cells
~10 nM ~3-fold over basal

ANP (1-28)
Pig Ovarian

Granulosa Cells
> 100 nM < 2-fold over basal

BNP (1-26)
Pig Ovarian

Granulosa Cells
> 100 nM < 2-fold over basal

CNP (1-22) Rat C6 Glioma Cells ~7 nM > 50-fold over basal

ANP Rat C6 Glioma Cells
No significant

response
-

CNP (1-22)
Human Airway

Smooth Muscle Cells
1.2 x 10-7 M Up to ~9.5-fold

ANP
Human Airway

Smooth Muscle Cells
1.0 x 10-7 M Up to ~160-fold

BNP
Human Airway

Smooth Muscle Cells
1.8 x 10-7 M Up to ~39-fold

Table 3: Effects on Cell Proliferation
CNP (1-22) has been shown to exert anti-proliferative effects in several cell types, a key

biological function with therapeutic potential.

Peptide Cell Type
Effect on
Proliferation

Concentration
Range

CNP (1-22)
Human Glomerular

Mesangial Cells

Inhibition (dose-

dependent)
1-10 µM[1]

CNP (1-22) Cardiac Fibroblasts
Inhibition of DNA

synthesis
> ANP and BNP
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Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following

diagrams are provided.
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Figure 2. Experimental Workflow for Validation

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

intended as a guide and may require optimization for specific cell lines and experimental

conditions.

Competitive Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of synthetic CNP (1-22) to its receptor by

measuring its ability to compete with a radiolabeled ligand.

Materials:

Cells or tissue homogenates expressing natriuretic peptide receptors.

Radiolabeled ligand (e.g., 125I-[Tyr0]-CNP (1-22)).

Unlabeled synthetic CNP (1-22) and other competing natriuretic peptides (ANP, BNP).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Wash buffer (ice-cold binding buffer).

Glass fiber filters.

Filtration apparatus.

Gamma counter.

Procedure:

Prepare serial dilutions of the unlabeled synthetic CNP (1-22) and other competing peptides.

In a 96-well plate, add the cell/tissue homogenate, a fixed concentration of the radiolabeled

ligand, and varying concentrations of the unlabeled peptide.
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Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient

time to reach binding equilibrium (e.g., 60-120 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration

apparatus. This separates the receptor-bound radioligand from the free radioligand.

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Plot the percentage of specific binding of the radioligand against the concentration of the

unlabeled competitor peptide.

Calculate the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the

specific binding of the radioligand) from the resulting competition curve.

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Stimulation Assay (Enzyme Immunoassay - EIA)
This assay quantifies the amount of intracellular cGMP produced in response to stimulation

with synthetic CNP (1-22).

Materials:

Cultured cells responsive to CNP (e.g., endothelial cells, fibroblasts).

Synthetic CNP (1-22), ANP, and BNP.

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

Cell lysis buffer.

Commercial cGMP EIA kit.

Microplate reader.
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Procedure:

Seed cells in a multi-well plate and grow to near confluence.

Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes)

to inhibit cGMP breakdown.

Stimulate the cells with varying concentrations of synthetic CNP (1-22) or other natriuretic

peptides for a defined time (e.g., 10-30 minutes) at 37°C.

Aspirate the medium and lyse the cells with the provided lysis buffer.

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:

Adding the cell lysates and cGMP standards to an antibody-coated microplate.

Adding a cGMP-enzyme conjugate.

Incubating to allow for competitive binding.

Washing the plate to remove unbound reagents.

Adding a substrate to develop a colorimetric signal.

Stopping the reaction and measuring the absorbance at the appropriate wavelength using

a microplate reader.

Generate a standard curve using the cGMP standards.

Calculate the concentration of cGMP in the cell lysates by interpolating their absorbance

values from the standard curve.

Plot the cGMP concentration against the peptide concentration to determine the EC50 value

(the concentration of peptide that produces 50% of the maximal response).

Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.
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Materials:

Cultured cells of interest.

Synthetic CNP (1-22).

Complete cell culture medium.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or acidified isopropanol).

96-well microplate.

Microplate reader.

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Replace the medium with fresh medium containing various concentrations of synthetic CNP

(1-22). Include untreated control wells.

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by

metabolically active cells.

Carefully remove the medium and add the solubilization solution to each well to dissolve the

formazan crystals.

Gently shake the plate to ensure complete dissolution of the formazan.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability/proliferation relative to the untreated control.

Plot the percentage of viability against the concentration of CNP (1-22) to determine the IC50

value (the concentration that inhibits 50% of cell proliferation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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